Trimethyl(naphthalen-2-yl)plumbane
Description
Trimethyl(naphthalen-2-yl)plumbane (CAS: 61589-90-0) is an organolead compound with a naphthalen-2-yl group bonded to a lead atom, which is also substituted by three methyl groups. Its molecular formula is C₁₃H₁₆Pb, and it belongs to the tetraorganolead family. The naphthalene moiety introduces aromaticity and steric bulk, which influence its reactivity and stability compared to simpler alkyllead compounds.
Properties
CAS No. |
61589-90-0 |
|---|---|
Molecular Formula |
C13H16Pb |
Molecular Weight |
379 g/mol |
IUPAC Name |
trimethyl(naphthalen-2-yl)plumbane |
InChI |
InChI=1S/C10H7.3CH3.Pb/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-3,5-8H;3*1H3; |
InChI Key |
OCVRMFPWMJDQRD-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)(C)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(naphthalen-2-yl)plumbane typically involves the reaction of naphthalen-2-ylmagnesium bromide with trimethyllead chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Naphthalen-2-ylmagnesium bromide+Trimethyllead chloride→this compound+Magnesium bromide chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(naphthalen-2-yl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The methyl groups or the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and naphthalene derivatives.
Reduction: Lead hydrides and modified naphthalene compounds.
Substitution: Halogenated naphthalene derivatives and various organolead compounds.
Scientific Research Applications
Trimethyl(naphthalen-2-yl)plumbane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Trimethyl(naphthalen-2-yl)plumbane involves its interaction with various molecular targets. The lead center can coordinate with electron-rich sites, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomer: Trimethyl(naphthalen-1-yl)plumbane
The positional isomer trimethyl(naphthalen-1-yl)plumbane (CAS: 61589-89-7) shares the same molecular formula but differs in the attachment position of the naphthalene group (1-yl vs. 2-yl). This positional effect is critical in applications requiring precise steric control .
Alkyl vs. Aryl Substituents
- Trimethyl(p-nitrophenoxy)lead (CAS: 73928-20-8): Contains an electron-withdrawing nitro group, enhancing the electrophilicity of the lead center. This contrasts with the electron-rich naphthalen-2-yl group in trimethyl(naphthalen-2-yl)plumbane, which may stabilize the lead atom through resonance effects .
- tert-Butyl(trimethyl)plumbane (CAS: 32997-03-8): A purely alkyl-substituted lead compound with a branched tert-butyl group. Alkyllead compounds like this are typically more volatile and less thermally stable than their aryl counterparts, making this compound preferable in high-temperature applications .
Complex Organolead Architectures
- Triphenyl(2-phenylethynyl)plumbane (CAS: 5072-98-0): Features a linear ethynyl linker between the lead and phenyl groups. This extended conjugation could enable applications in conductive materials, whereas the naphthalene system in this compound offers planar aromaticity for π-stacking interactions .
- The naphthalen-2-yl derivative lacks such a reactive linker but provides a rigid aromatic backbone .
Comparative Data Table
Key Research Findings
- Stability Trends : Aryl-substituted lead compounds (e.g., naphthalen-2-yl derivatives) exhibit greater thermal and oxidative stability compared to alkyllead analogs due to aromatic resonance stabilization .
- Reactivity: Electron-withdrawing groups (e.g., nitro in trimethyl(p-nitrophenoxy)lead) increase the electrophilicity of the lead atom, enhancing reactivity in nucleophilic substitutions. In contrast, electron-donating naphthalen-2-yl groups may favor stability over reactivity .
- Toxicity Considerations : Alkyllead compounds (e.g., tert-butyl derivatives) are historically associated with higher neurotoxicity, whereas aryllead species like this compound are less volatile and pose reduced inhalation risks .
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